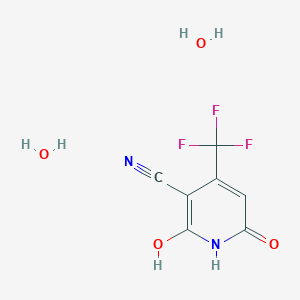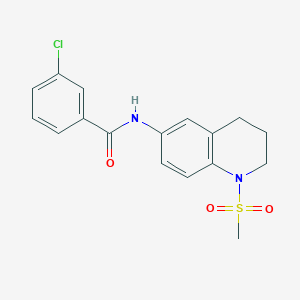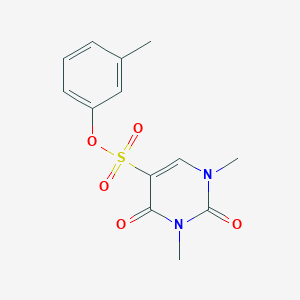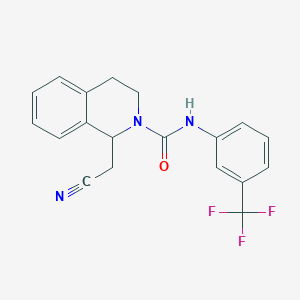
3-氰基-2,6-二羟基-4-(三氟甲基)吡啶 二水合物
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Cyano-2,6-dihydroxy-4-(trifluoromethyl)pyridine dihydrate is a chemical compound with the CAS Number: 1049729-56-7 . It has a molecular weight of 240.14 and its IUPAC name is 2,6-dihydroxy-4-(trifluoromethyl)nicotinonitrile dihydrate . This compound is in solid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H3F3N2O2.2H2O/c8-7(9,10)4-1-5(13)12-6(14)3(4)2-11;;/h1H,(H2,12,13,14);2*1H2 . The InChI key is QRYPSVHSUBAFFY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound has a melting point of 285°C . The predicted boiling point is 267.8±40.0 °C and the predicted density is 1.63±0.1 g/cm3 . The pKa is predicted to be 2.57±0.58 .科学研究应用
环保合成方法
Khaksar 和 Gholami (2014) 的研究展示了一种生态友好且高效的方案,用于从缺电子和富电子底物合成 4-芳基-4,5-二氢-1H-茚并[1,2-b]吡啶衍生物。这种方法利用 2,2,2-三氟乙醇,提供了一种操作简单且高产的方法,允许溶剂轻松分离和重复利用,突出了化学合成中的一条可持续途径 (Khaksar & Gholami, 2014)。
先进材料开发
Liaw 等人 (2007) 合成了一种新型二胺,其中含有吡啶杂环基团,该基团用于制备高度可溶且热稳定的聚(吡啶-酰亚胺)聚合物。这些材料表现出良好的热稳定性、高介电常数,并且可以铸造成柔韧且坚韧的薄膜。这项研究强调了吡啶衍生物在开发具有理想热和机械性能的新材料方面的潜力,可用于各种工业应用 (Liaw, Wang, & Chang, 2007)。
杂环化学创新
Trofimov 等人 (2002) 探索了吡啶与 α,β-乙炔基 γ-羟基酸腈的环化,在温和条件下获得了新的稠合二氢吡啶体系。该过程以高效率生成 4-氰亚甲基-1,3-恶唑烷[3,2-a]-1,2-二氢吡啶,表明吡啶衍生物在合成复杂杂环化合物中的多功能性 (Trofimov, Andriyankova, Zhivet'ev, Mal’kina, & Voronov, 2002)。
化学合成和衍生化
Hall (2014) 从市售材料中报道了一种用于 3,5-二氰基-6-三氟甲基吡啶的简洁合成方法,以及将其衍生化为单硫代酰胺,展示了该化合物作为进一步化学转化的前体的潜力。这突出了该化合物在通过高效合成和衍生化策略促进新化学实体开发中的作用 (Hall, 2014)。
安全和危害
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 , indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. The precautionary statements are P271, P261, and P280 , suggesting that use should be in well-ventilated areas, breathing dust/fume/gas/mist/vapors/spray should be avoided, and protective gloves/protective clothing/eye protection/face protection should be worn.
未来方向
The biological activities of trifluoromethylpyridine (TFMP) derivatives, such as this compound, are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . It is expected that many novel applications of TFMP will be discovered in the future .
作用机制
Mode of Action
It is known that the compound can interact with biological systems, potentially influencing various biochemical processes .
Result of Action
It has been used as a reagent in the synthesis of novel monoindolyl-4-trifluoromethylpyridines and bisindolyl-4-trifluoromethylpyridines, which have potential antitumor activity .
属性
IUPAC Name |
2-hydroxy-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile;dihydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3N2O2.2H2O/c8-7(9,10)4-1-5(13)12-6(14)3(4)2-11;;/h1H,(H2,12,13,14);2*1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRYPSVHSUBAFFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(NC1=O)O)C#N)C(F)(F)F.O.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-2,6-dihydroxy-4-(trifluoromethyl)pyridine dihydrate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((2-ethyl-7-oxo-6-phenethyl-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2742525.png)
![1-[(4-tert-butylphenyl)methyl]-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2742526.png)
![5-{[(2-chlorobenzyl)thio]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2742527.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2742529.png)

![ethyl 4-[[(E)-2-cyano-3-(1H-indol-3-yl)prop-2-enoyl]amino]benzoate](/img/structure/B2742532.png)

![N-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2742536.png)

![3,3-Dimethyl-1-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]butan-1-one](/img/structure/B2742541.png)



